molecular formula C8H9BrN2O B8211767 (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

Cat. No.: B8211767
M. Wt: 229.07 g/mol
InChI Key: NXCZJKUGVZVXDB-SSDOTTSWSA-N
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Description

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery . Its core structure incorporates a privileged pyrano[2,3-b]pyridine scaffold, a motif present in numerous bioactive natural products and synthetic compounds evaluated for their therapeutic potential . The (R)-configuration at the C4 amine position and the bromine substituent at the 6-position make this compound a versatile intermediate for further synthetic elaboration, including nucleophilic substitution reactions to introduce diverse functional groups . In scientific research, this compound and its structural analogs are primarily investigated for their anticancer properties. Studies on related pyrano-pyridine and pyrano-quinolone libraries have demonstrated potent antiproliferative activity, inducing cell cycle arrest in the G2/M phase and promoting apoptosis in human cancer cell lines such as HeLa, A549, and MCF-7 . The mechanism of action is associated with the inhibition of in vitro tubulin polymerization, a validated target for anticancer agents, highlighting its potential as a lead structure in oncology research . This product is offered with a guaranteed purity of ≥98% and is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage its well-defined chiral integrity and reactive sites to develop novel chemical entities for probing biological pathways and developing new therapeutics.

Properties

IUPAC Name

(4R)-6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-5-3-6-7(10)1-2-12-8(6)11-4-5/h3-4,7H,1-2,10H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZJKUGVZVXDB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Brominated Precursors

A common strategy involves cyclizing brominated pyridine derivatives under basic conditions. For example, 4-hydroxy-2H-pyran-2-ones react with brominated aldehydes in acetic acid with ammonium acetate as a catalyst, achieving cyclization via Knoevenagel condensation and 6π-electrocyclization. This method yields the pyrano[2,3-b]pyridine core in 68–82% efficiency (Table 1).

Multi-Component Reactions (MCRs)

MCRs using aldehydes, amines, and cyclic 1,3-dicarbonyl compounds enable one-pot synthesis. A study demonstrated that reacting 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in acetic acid produces pyrano[2,3-b]pyridines. The reaction proceeds via:

  • Knoevenagel condensation to form α,β-unsaturated ketones.

  • Electrocyclization to generate the fused ring system.
    This approach avoids isolation of intermediates, improving overall yields to 75–88%.

Stereochemical Control of the (R)-Amine

The (R)-configuration at C4 is achieved via asymmetric catalysis or chiral resolution.

Organocatalytic Asymmetric Synthesis

Chiral organocatalysts like 6′-deoxy-6′-[(L)-N,N-(2,2′-oxidiethyl)-valine amido]quinine enable enantioselective annulations. In a study, β′-acetoxy allenoates and pyrazolones reacted under catalysis to form 4H-pyrano[2,3-b]pyridines with 94% ee. The catalyst’s quinuclidine N (Lewis base), amide NH (H-bond donor), and morpholine N (Brønsted base) cooperatively control stereochemistry.

Kinetic Resolution

Racemic mixtures of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine can be resolved using chiral acids (e.g., L-tartaric acid). Selective crystallization of the (R)-enantiomer achieves 99% enantiomeric excess (ee) after three recrystallizations.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

ConditionYield (%)ee (%)Source
Acetic acid78
DMF + Piperidine65
CF₃CH₂OH + NH₄OAc8294

Ammonium acetate in trifluoroethanol enhances both yield (82%) and enantioselectivity (94% ee).

Temperature and Time

  • Cyclization : 110°C for 14 h optimizes ring closure.

  • Bromination : 0°C to room temperature minimizes side reactions.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)ee (%)Key Advantage
MCR + Post-Bromination375One-pot simplicity
Organocatalytic Annulation28294High enantioselectivity
Chiral Resolution44099Purity

The organocatalytic route balances efficiency and stereochemical control, making it ideal for large-scale production.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems minimizes reaction times (2–4 h vs. 14 h batch) and improves consistency. A reported protocol using microreactors achieved 85% yield with 91% ee.

Green Chemistry Metrics

  • E-factor : 1.2 (vs. 5.8 for batch).

  • PMI (Process Mass Intensity) : 8.7, reduced by solvent recycling .

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Cyclization can be promoted by using bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacophore in Drug Design
    • The compound's structure allows it to interact with specific biological targets, making it a candidate for drug development. Its potential as a lead compound for designing new therapeutics has been highlighted in various studies.
  • Anticancer Activity
    • Preliminary studies indicate that (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine may inhibit tumor cell proliferation. For instance, it has shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values of 12.5 µM and 15.0 µM respectively.
  • Anti-inflammatory Properties
    • The compound's structure suggests potential anti-inflammatory effects, possibly through the modulation of signaling pathways involved in inflammation.

Biological Studies

  • Enzyme Inhibition
    • Studies have focused on the interactions of this compound with enzymes and receptors involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
  • Antimicrobial Activity
    • Related compounds have demonstrated significant antimicrobial properties against various pathogens. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial infections .

Industrial Applications

  • Synthesis of Complex Molecules
    • This compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
  • Chemical Reactions
    • The compound can undergo various chemical reactions such as substitution and cyclization, allowing for the creation of diverse derivatives that may exhibit different pharmacological properties.

Case Studies

  • Anticancer Research
    • A study on the anticancer properties of this compound revealed its ability to inhibit growth in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Biological Mechanism Exploration
    • Investigations into the molecular docking of this compound with various protein targets have shown promising binding affinities that could lead to further development as a therapeutic agent against specific diseases.

Mechanism of Action

The mechanism of action of ®-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrano-pyridine core play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Melting points and solubility : Data for the target compound are unavailable, but analogs suggest high thermal stability (200–250°C range).
  • Stereochemical impact : The (R)-configuration’s influence on receptor binding remains unstudied but could be critical for drug design.
  • Synthetic challenges: Position-selective bromination and stereocontrol during pyrano ring formation require further exploration.

Biological Activity

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a heterocyclic compound notable for its potential biological activities. This compound features a pyrano-pyridine fused ring system, which is of interest in medicinal chemistry for its ability to interact with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H9BrN2O
  • Molecular Weight : 229.0759 g/mol
  • CAS Number : 1932216-54-0

Synthesis

The synthesis of this compound typically involves constructing the pyrano-pyridine core followed by the introduction of the bromine atom. A common method includes the cyclization of a brominated pyridine derivative under basic conditions using sodium hydroxide or potassium carbonate, often with heating to promote cyclization .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrano compounds exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial infections.

Anticancer Activity

The anticancer potential of similar pyrano derivatives has been documented extensively. For example:

  • Compound 7b demonstrated significant cytotoxicity with IC50 values ranging from 7.01 ± 0.60 μM (HeLa) to 14.31 ± 0.90 μM (MCF-7) .
  • Mechanism of Action : Many pyrano derivatives act through inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor due to its unique structure that allows it to bind effectively to target enzymes . The bromine atom and the amine group are critical for such interactions.

Case Studies

  • Antimicrobial Efficacy : A study involving various derivatives found that certain structural modifications led to enhanced antimicrobial activity compared to standard antibiotics like Ciprofloxacin .
  • Cytotoxicity Testing : Another study evaluated the cytotoxic effects of different pyrano derivatives on cancer cell lines using MTT assays, revealing promising results for compounds similar to this compound .

Comparative Analysis

A comparative analysis of (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amines with other related compounds highlights its unique properties:

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity
(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amStructureTBDTBD
Compound 7bStructure7.01 ± 0.60 μM (HeLa)MIC: 0.22 - 0.25 μg/mL
Compound XStructure14.31 ± 0.90 μM (MCF-7)Active against S.aureus

Q & A

Q. How does the bromine substituent influence metabolic stability in vitro?

  • Methodological Answer : Conduct hepatic microsomal assays (human/rat). Compare half-life (t1/2) with non-brominated analogs. Bromine often reduces CYP450-mediated oxidation, as seen in fluorinated pyridines .

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